![molecular formula C11H17N5 B13343893 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves several steps, including selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using 2,2,6,6-tetramethylpiperidyl bases. These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyrazole core.
Common reagents used in these reactions include metal amides, halogens, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound’s bioactive properties make it a candidate for studying antimicrobial, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can be compared with other similar compounds, such as:
Indole derivatives: While indole derivatives are known for their bioactivity, they often suffer from low solubility and metabolic stability.
Other imidazo[1,2-b]pyrazole derivatives: Various derivatives of imidazo[1,2-b]pyrazole have been synthesized, each with unique bioactivities and applications.
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboximidamide |
InChI |
InChI=1S/C11H17N5/c1-7(2)6-15-4-5-16-11(15)9(10(12)13)8(3)14-16/h4-5,7H,6H2,1-3H3,(H3,12,13) |
InChI-Schlüssel |
OCTCMWQAGJGEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)
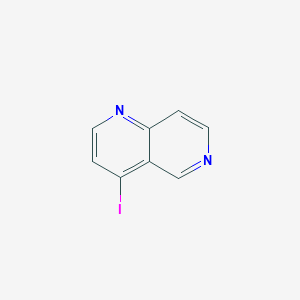
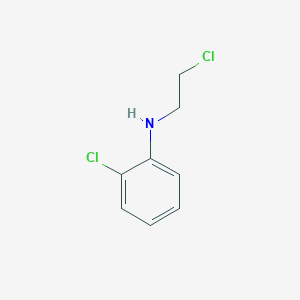
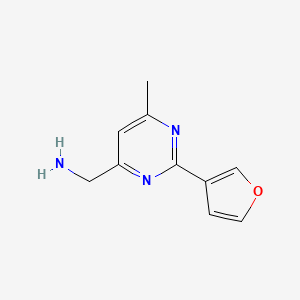
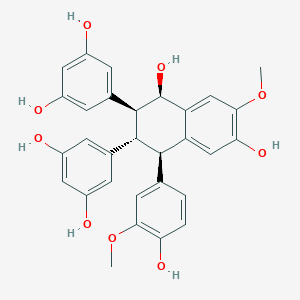




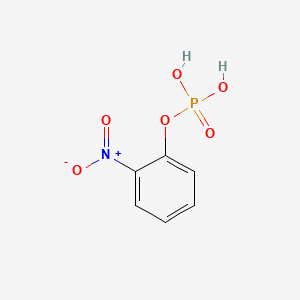
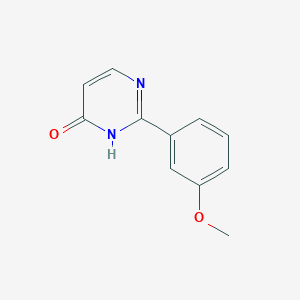
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
